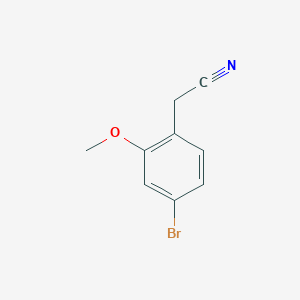
(4-Bromo-2-methoxyphenyl)acetonitrile
概要
説明
“(4-Bromo-2-methoxyphenyl)acetonitrile” is a chemical compound with the CAS Number: 858523-37-2 . It has a molecular weight of 226.07 . The compound appears as a white to yellow to brown solid .
Molecular Structure Analysis
The InChI code for “(4-Bromo-2-methoxyphenyl)acetonitrile” is 1S/C9H8BrNO/c1-12-9-6-8 (10)3-2-7 (9)4-5-11/h2-3,6H,4H2,1H3 . This indicates that the molecule consists of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an acetonitrile group.Physical And Chemical Properties Analysis
“(4-Bromo-2-methoxyphenyl)acetonitrile” is a solid at room temperature . It has a molecular weight of 226.07 . Unfortunately, other physical and chemical properties like boiling point, density, and solubility were not available in the sources I found.科学的研究の応用
Generation and Reactivity of Aryl Enol Radical Cations
Schepp (2004) explored the generation and reactivity of aryl enol radical cations in acetonitrile, highlighting the potential of (4-Bromo-2-methoxyphenyl)acetonitrile derivatives in studying radical ion chemistry. The research demonstrated the stability and reactivity of enol radical cations under specific conditions, providing insights into their applications in organic synthesis and mechanistic studies (Schepp, 2004).
Green Synthesis and Antibacterial Activity
Khan (2017) reported on the green synthesis, spectrofluorometric characterization, and antibacterial activity of heterocyclic compounds derived from chalcone, including structures related to (4-Bromo-2-methoxyphenyl)acetonitrile. This study emphasized the importance of such compounds in developing new antibacterial agents and exploring their interactions with biological systems (Khan, 2017).
Sonochemistry Beyond Cavitation
Research by Tuulmets et al. (2014) on the effects of sonication on non-radical reactions in acetonitrile-water mixtures included derivatives of (4-Bromo-2-methoxyphenyl)acetonitrile. This work contributes to our understanding of how ultrasound can influence chemical reactions, potentially offering novel approaches to chemical synthesis and processing (Tuulmets et al., 2014).
Photolysis and Radical Reactions
Bales et al. (2001) investigated the photolysis and radical reactions of alkyl radicals containing (4-Bromo-2-methoxyphenyl)acetonitrile, shedding light on the mechanistic aspects of radical fragmentation and coupling reactions. Such studies are crucial for designing radical-mediated synthetic routes and understanding the behavior of radical species (Bales et al., 2001).
Metabolism Studies
Kanamori et al. (2002) conducted metabolism studies of related compounds, providing a foundation for understanding the biotransformation of (4-Bromo-2-methoxyphenyl)acetonitrile derivatives in living organisms. Such research is vital for the development of pharmaceuticals and assessing the environmental impact of chemical substances (Kanamori et al., 2002).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, indicating that it’s harmful if swallowed . Precautionary statements include P280, P305, P338, and P351, suggesting that protective gloves, eye protection, and face protection should be worn, and that in case of contact with eyes, rinse cautiously with water .
特性
IUPAC Name |
2-(4-bromo-2-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTBTBUHEXXTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680957 | |
| Record name | (4-Bromo-2-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-methoxyphenyl)acetonitrile | |
CAS RN |
858523-37-2 | |
| Record name | (4-Bromo-2-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Bromo-2-methoxyphenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1523205.png)


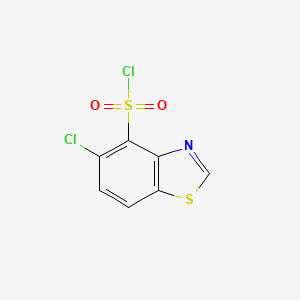


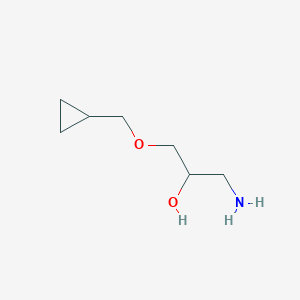
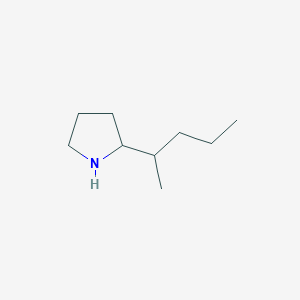

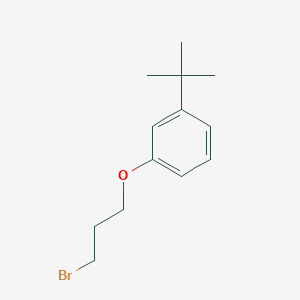
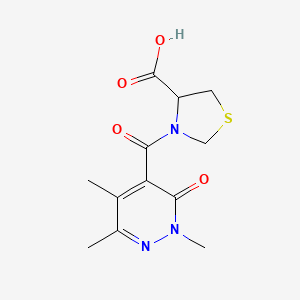

![2-{[(1-Ethylpyrrolidin-2-yl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B1523225.png)
![(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B1523226.png)